MAK683-CH2CH2COOH is a chemical compound that functions as a potent inhibitor of the embryonic ectoderm development protein (EED), which is a component of the Polycomb Repressive Complex 2 (PRC2). This compound is notable for its role in cancer therapy, particularly in targeting specific tumors that exhibit aberrant PRC2 activity. The molecular formula for MAK683-CH2CH2COOH is with a molecular weight of 448.45 g/mol and a CAS number of 2639882-68-9 .
MAK683-CH2CH2COOH was developed by Novartis and has entered clinical trials for its efficacy against various cancers, including lymphoma . It is classified as a small molecule inhibitor and specifically targets the EED subunit of PRC2, which is involved in gene silencing through histone methylation. The compound is part of a broader class of drugs known as Proteolysis Targeting Chimeras (PROTACs), which are designed to induce targeted protein degradation .
The synthesis of MAK683-CH2CH2COOH involves multi-step organic reactions, typically starting from commercially available precursors. The detailed synthetic route may include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. The use of advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry is crucial for confirming the structure and purity of MAK683-CH2CH2COOH during synthesis.
MAK683-CH2CH2COOH primarily engages in biochemical reactions rather than traditional organic reactions. Its mechanism involves:
MAK683-CH2CH2COOH operates through a unique mechanism involving:
MAK683-CH2CH2COOH exhibits stability under standard laboratory conditions but should be stored at low temperatures (-20°C) to maintain integrity over time. Its reactivity is primarily focused on biological interactions rather than traditional chemical reactivity .
MAK683-CH2CH2COOH has significant applications in:
CAS No.: 32448-35-4
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: